3-(2,2-Difluoroethoxy)benzonitrile

Overview

Description

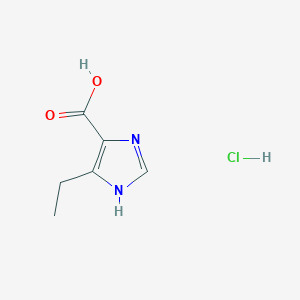

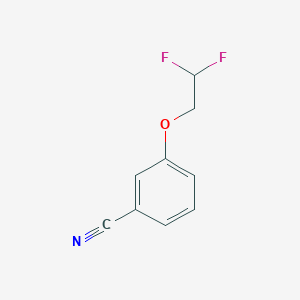

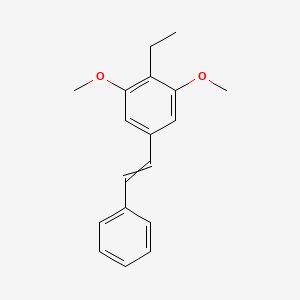

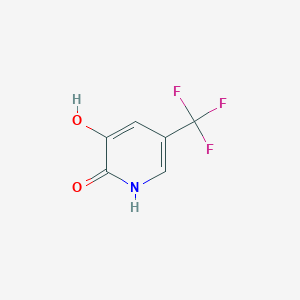

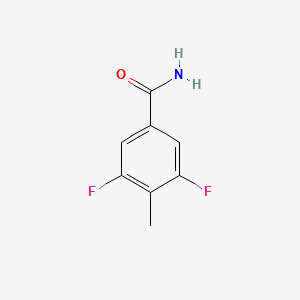

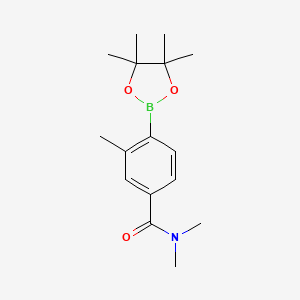

3-(2,2-Difluoroethoxy)benzonitrile is a chemical compound with the CAS Number: 1178425-73-4 . It has a molecular weight of 183.16 .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H7F2NO/c10-9(11)6-13-8-3-1-2-7(4-8)5-12/h1-4,9H,6H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound has a molecular weight of 183.16 . It is stored at temperatures between 28 C .Scientific Research Applications

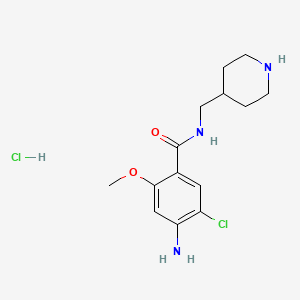

Dermatological Applications : A novel nonsteroidal androgen receptor antagonist, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, was developed for sebum control and treatment of androgenetic alopecia. It demonstrated potency, selectivity, and in vivo activity, with reduced risk of systemic side effects due to rapid metabolism (Li et al., 2008).

Chemical Reactions with Nitrogen Trifluoride : Nitrogen trifluoride reacts with benzylic substrates at high temperatures, producing various products based on the substrate, including benzonitrile. These reactions show little or no direct fluorination or radical dimerization (Belter, 2011).

Applications in Solar Cells : Benzonitrile-based electrolytes have been shown to be beneficial in Dye Sensitized Solar Cells (DSSCs), demonstrating long-term stability and satisfactory efficiencies using common, low-priced materials (Latini et al., 2014).

Catalytic Reduction of Dioxygen : Co(III) corroles containing benzonitrile were studied for their efficiency in the catalytic reduction of dioxygen. These compounds showed potent activity in both heterogeneous and homogeneous systems (Kadish et al., 2008).

Pesticide Toxicity Studies : The cytotoxic effects of benzonitrile herbicides and their microbial metabolites were evaluated using human cell lines. Significant toxic effects were observed, highlighting the importance of understanding the environmental fate of these compounds (Lovecká et al., 2015).

Photochemical Reactions : Studies on the photochemical addition of 2,2,2-trifluoroethanol to benzonitrile have provided insights into the formation of addition products and the mechanisms involved in these reactions (Foster et al., 1998).

Crystal Structure Analysis : Investigations into the crystal structures of fluorobenzenes, including benzonitrile, have shed light on the nature of C−H···F−C interactions, contributing to our understanding of molecular interactions in crystalline structures (Thalladi et al., 1998).

Safety and Hazards

Properties

IUPAC Name |

3-(2,2-difluoroethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-9(11)6-13-8-3-1-2-7(4-8)5-12/h1-4,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANXRCVISSQKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Tritylamino)phenyl]ethanol](/img/structure/B1400630.png)

![6-Methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1400646.png)